![molecular formula C17H25FN2O2 B12433758 Tert-butyl 3-{[(2-fluorophenyl)methyl]amino}piperidine-1-carboxylate CAS No. 887584-83-0](/img/structure/B12433758.png)
Tert-butyl 3-{[(2-fluorophenyl)methyl]amino}piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-tert-Butyl 3-((2-fluorobenzyl)amino)piperidine-1-carboxylate は、ピペリジン誘導体のクラスに属する化学化合物です。tert-ブチル基、2-フルオロベンジル基、アミノ基が置換されたピペリジン環の存在が特徴です。
2. 製法
合成経路と反応条件: (R)-tert-Butyl 3-((2-fluorobenzyl)amino)piperidine-1-carboxylate の合成は、通常、次の手順が含まれます。
ピペリジン環の形成: ピペリジン環は、1,5-ジアミノペンタンなどの適切な出発物質を含む環化反応によって合成できます。
tert-ブチル基の導入: tert-ブチル基は、塩基性条件下でtert-ブチルハライドを使用してアルキル化反応によって導入されます。
2-フルオロベンジル基の付加: 2-フルオロベンジル基は、2-フルオロベンジルハライドを使用して求核置換反応によって付加されます。
アミノ基の形成: アミノ基は、適切なアミン前駆体を含む還元アミノ化反応によって導入されます。
工業生産方法: (R)-tert-Butyl 3-((2-fluorobenzyl)amino)piperidine-1-carboxylate の工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれる場合があります。これには、連続フローリアクター、自動合成プラットフォーム、クロマトグラフィーなどの高度な精製技術の使用が含まれます。
反応の種類:
酸化: この化合物は、特にピペリジン環で酸化反応を起こし、N-オキシドを生成します。
還元: 還元反応は、カルボン酸エステル部分のカルボニル基を標的にし、アルコールに変換します。
置換: 2-フルオロベンジル基のフッ素原子は、適切な条件下で他の求核剤と置換できます。
一般的な試薬と条件:
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬が一般的に使用されます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、置換反応で使用できます。
主な生成物:
酸化: ピペリジン環のN-オキシド。
還元: カルボン酸エステル部分のアルコール誘導体。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
4. 科学研究における用途
(R)-tert-Butyl 3-((2-fluorobenzyl)amino)piperidine-1-carboxylate は、科学研究にいくつかの用途があります。
化学: これは、より複雑な分子の合成、特に医薬品化学における構成ブロックとして使用されます。
生物学: この化合物は、生物学的標的との相互作用を含む潜在的な生物学的活性について研究されています。
医学: これは、薬剤開発のための前駆体としての使用を含む、潜在的な治療特性について調査されています。
産業: この化合物は、新素材の開発やさまざまな化学プロセスの中間体として使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 3-((2-fluorobenzyl)amino)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group is attached through nucleophilic substitution reactions using 2-fluorobenzyl halides.
Formation of the Amino Group: The amino group is introduced through reductive amination reactions involving suitable amine precursors.
Industrial Production Methods: Industrial production of ®-tert-Butyl 3-((2-fluorobenzyl)amino)piperidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the carboxylate moiety, converting it to an alcohol.
Substitution: The fluorine atom in the 2-fluorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carboxylate moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-tert-Butyl 3-((2-fluorobenzyl)amino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in various chemical processes.
作用機序
(R)-tert-Butyl 3-((2-fluorobenzyl)amino)piperidine-1-carboxylate の作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、受容体または酵素に結合して、その活性を調節できます。関与する経路には、特定の用途や標的に応じて、シグナル伝達経路、酵素阻害、または受容体活性化が含まれる場合があります。
類似の化合物:
- (R)-tert-Butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate
- (R)-tert-Butyl 3-((2-bromobenzyl)amino)piperidine-1-carboxylate
- (R)-tert-Butyl 3-((2-methylbenzyl)amino)piperidine-1-carboxylate
比較:
- 構造上の違い: 主な違いは、ベンジル基の置換基(フッ素、塩素、臭素、またはメチル)にあります。
類似化合物との比較
- ®-tert-Butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate
- ®-tert-Butyl 3-((2-bromobenzyl)amino)piperidine-1-carboxylate
- ®-tert-Butyl 3-((2-methylbenzyl)amino)piperidine-1-carboxylate
Comparison:
- Structural Differences: The primary difference lies in the substituent on the benzyl group (fluorine, chlorine, bromine, or methyl).
- Reactivity: The presence of different substituents can influence the reactivity and chemical properties of the compound.
- Biological Activity: The biological activity may vary depending on the nature of the substituent, affecting the compound’s interaction with molecular targets.
®-tert-Butyl 3-((2-fluorobenzyl)amino)piperidine-1-carboxylate stands out due to the presence of the fluorine atom, which can enhance its lipophilicity and potentially improve its biological activity compared to its analogs.
特性
IUPAC Name |
tert-butyl 3-[(2-fluorophenyl)methylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-6-8-14(12-20)19-11-13-7-4-5-9-15(13)18/h4-5,7,9,14,19H,6,8,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYXKFMEIZHHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723089 |
Source


|
| Record name | tert-Butyl 3-{[(2-fluorophenyl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887584-83-0 |
Source


|
| Record name | tert-Butyl 3-{[(2-fluorophenyl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(Chloromethyl)phenyl]-1,3-dioxolane](/img/structure/B12433680.png)
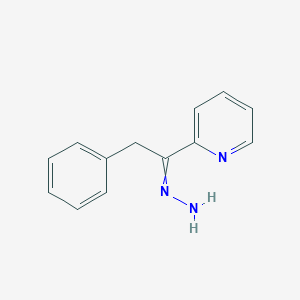
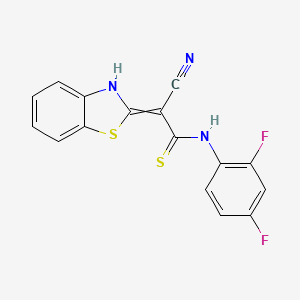
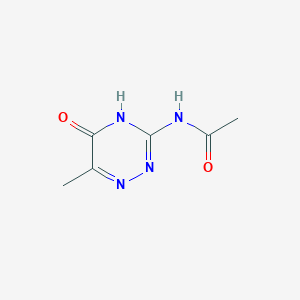
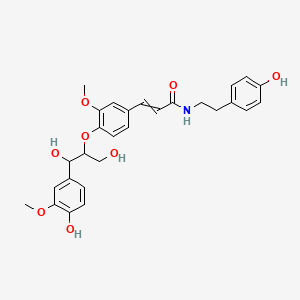
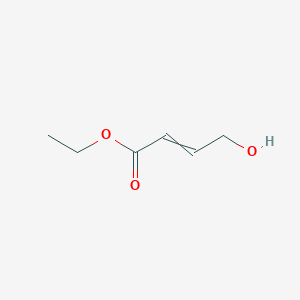
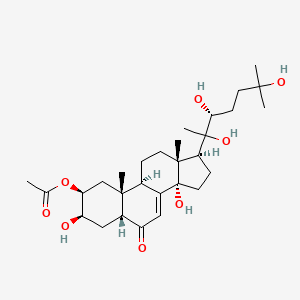
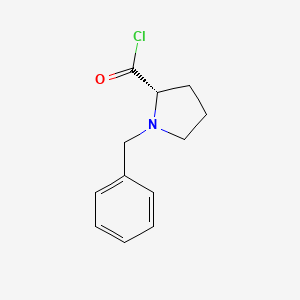
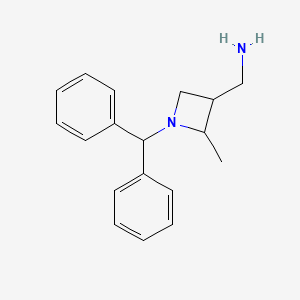
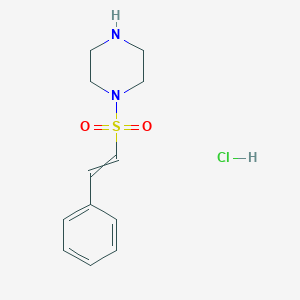
![3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one](/img/structure/B12433748.png)

![Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate](/img/structure/B12433750.png)
![(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B12433766.png)
